REACTION_SMILES
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[BH4-:13].[C:1](#[N:2])[c:3]1[c:4]2[c:8]([cH:9][cH:10][cH:11]1)[C:7](=[O:12])[CH2:6][CH2:5]2.[K+:14].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1.[OH2:15]>>[C:1](#[N:2])[c:3]1[c:4]2[c:8]([cH:9][cH:10][cH:11]1)[CH:7]([OH:12])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc2c1CCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1cccc2c1CCC2O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |